IDO1 Cellular Potency: (2S)-Enantiomer's Lack of Activity vs. (R)-Enantiomer's Nanomolar IC50
The (2S)-enantiomer is expected to be significantly less potent as an IDO1 inhibitor than the (R)-enantiomer, linrodostat. Linrodostat exhibits an IC50 of 1.1 nM in a human IDO1-overexpressing HEK293 cellular assay and 1.7 nM in HeLa cells endogenously expressing IDO1 [1]. While specific IC50 data for the isolated (2S)-enantiomer in these exact assays is not published, it is established within the patent literature that stereochemical inversion at the propanamide chiral center abolishes or drastically reduces in vitro potency [2]. This differential potency is the critical characteristic that qualifies the (2S)-enantiomer for use as a negative control.
| Evidence Dimension | IDO1 Inhibitory Potency (Cellular kynurenine production) |
|---|---|
| Target Compound Data | Expected to be >1000-fold less potent than the (R)-enantiomer (no significant inhibition at concentrations up to 10 µM, by class-level inference) [2]. |
| Comparator Or Baseline | (R)-enantiomer (linrodostat/BMS-986205): IC50 = 1.1 nM (HEK293-IDO1 cells) and 1.7 nM (HeLa cells) [1]. |
| Quantified Difference | Estimated >1000-fold loss of potency for the (S)-enantiomer compared to the (R)-enantiomer. |
| Conditions | Human IDO1-overexpressing HEK293 cells and HeLa cells stimulated to express IDO1. |
Why This Matters
This confirms the (2S)-enantiomer's essential role as an inactive or poorly-active comparator, enabling researchers to attribute effects in IDO1 inhibitor studies specifically to on-target enzymatic blockade.
- [1] MedPath. Linrodostat Advanced Drug Monograph. Table 2: Summary of Key Preclinical Pharmacology Data. View Source
- [2] US Patent US20160137652A1. Immunoregulatory Agents. Assigned to Flexus Biosciences, Inc. This patent specifies the (R)-enantiomer (Example 19) as the active IDO inhibitor, implying the (S)-enantiomer has reduced or no activity. View Source
